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Introduction

Methoxyphedrine, often identified as methedrone or para-methoxymethcathinone (PMMC), is
a synthetic cathinone that has garnered significant attention within the scientific community due
to its psychoactive properties and structural similarity to other stimulants. This technical guide
provides an in-depth elucidation of the core structure of methoxyphedrine and its analogues.
It details their structure-activity relationships, experimental protocols for their synthesis and
analysis, and the signaling pathways they modulate. This document is intended to serve as a
comprehensive resource for researchers and professionals involved in drug development,
pharmacology, and forensic analysis.

Core Structure of Methoxyphedrine and its
Analogues

Methoxyphedrine belongs to the cathinone class of compounds, which are characterized by a
B-keto-phenethylamine skeleton. The core structure of methoxyphedrine consists of a phenyl
ring substituted with a methoxy group, a cathinone backbone, and a methylamino group. The
position of the methoxy group on the phenyl ring gives rise to positional isomers, each with
potentially different pharmacological profiles. The most well-known isomer is 4-
methoxymethcathinone (methedrone).
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Analogues of methoxyphedrine can be generated through various structural modifications,
including:

« Alteration of the methoxy group's position: 2-methoxy (ortho), 3-methoxy (meta), and 4-
methoxy (para) isomers.

» Substitution on the phenyl ring: Addition of other functional groups such as halogens or alkyl
groups.

» Modification of the a-carbon: Altering the length of the alkyl chain.
o Modification of the amino group: N-alkylation or incorporation into a pyrrolidine ring.

Table 1: Chemical Structures and Identifiers of Methoxyphedrine and Key Analogues
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Common Chemical
IUPAC Name CAS Number PubChem CID
Name Formula
1-(4-
methoxyphenyl)-
Methoxyphedrine ypheny)
- C11H1sNO2 530-54-1 216281
(Methedrone) i
(methylamino)pr
opan-1-one
1-(2-
2- methoxyphenyl)-
Methoxymethcat 2- C11H15NO2 N/A N/A
hinone (methylamino)pr
opan-1-one
1-(3-
3- methoxyphenyl)-
Methoxymethcat 2- C11H1sNO2 1435933-70-2 71741532
hinone (methylamino)pr
opan-1-one
(1R,2S)-2-
) (dimethylamino)-
Methylephedrine Ci11H17NO 552-79-4 64782
1-phenylpropan-
1-ol
(1R,2S)-2-
) (methylamino)-1-
Ephedrine C10H15NO 299-42-3 5032
phenylpropan-1-
ol
2-
(methylamino)-1-
Mephedrone (4-
MMC) (4- C11H1sNO 1189726-22-4 24778170
methylphenyl)pro
pan-1-one

Structure-Activity Relationship (SAR)
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The pharmacological activity of methoxyphedrine and its analogues is primarily mediated by
their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin
transporter (SERT), and the norepinephrine transporter (NET). These compounds can act as
either reuptake inhibitors or releasing agents, leading to an increase in the extracellular
concentrations of dopamine, serotonin, and norepinephrine.

The specific structural features of each analogue significantly influence its potency and
selectivity for these transporters.

Key SAR observations include:

e Phenyl Ring Substitution: The position of the methoxy group is a critical determinant of
activity. For example, para-substitution (as in 4-methoxyphedrine) tends to confer higher
activity at SERT compared to meta- or ortho-substitution.[1]

o a-Alkyl Chain Length: Increasing the length of the alkyl chain at the a-carbon can impact
potency.

¢ N-Alkylation: The nature of the substituent on the amino group influences transporter
selectivity. For instance, N-ethyl substitution can increase potency at DAT.

Table 2: Quantitative SAR Data for Methoxyphedrine and Selected Analogues

Compoun DAT ICso SERT ICso0 NET ICso DAT Ki SERT Ki NET Ki
d (nM) (nM) (nM) (nM) (nM) (nM)
Methoxyph
edrine (4- 1,120 129 3,360 3,100 250 1,000
MeO-MC)
Mephedron

467 5,030 328 1,200 5,400 440
e (4-MMC)
Methylone 696 3,450 1,530 1,300 2,000 1,100
Methcathin

313 11,000 237 770 11,000 330
one
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Note: Data compiled from various sources and experimental conditions may vary. ICso values
represent the concentration required to inhibit 50% of transporter activity, while Ki values
represent the binding affinity.

Experimental Protocols
Synthesis of Methoxyphedrine Analogues

The synthesis of methoxyphedrine and its analogues typically involves a multi-step process.
Below is a representative protocol for the synthesis of 3-methoxymethcathinone (3-MMC).[2]

Synthesis of 3-Methylmethcathinone (adapted for 3-Methoxymethcathinone)

o Step 1: Grignard Reaction. Ethylmagnesium bromide is added to 3-methoxybenzaldehyde to
form 1-(3-methoxyphenyl)-1-propanol.

o Step 2: Oxidation. The resulting alcohol is oxidized using an oxidizing agent like pyridinium
chlorochromate (PCC) on silica gel to yield the corresponding ketone, 1-(3-
methoxyphenyl)propan-1-one.

» Step 3: Bromination. The ketone is then brominated, typically using hydrobromic acid, to
produce the a-bromoketone intermediate.

o Step 4: Amination. The bromoketone is reacted with methylamine in an appropriate solvent
(e.g., ethanol) to yield the 3-methoxymethcathinone free base.

o Step 5: Salt Formation. The free base is then converted to its hydrochloride salt by treatment
with ethereal hydrogen chloride.

Note: This is a generalized protocol. Specific reaction conditions, including temperature,
reaction time, and purification methods, need to be optimized for each specific analogue.

Analytical Characterization

The identification and characterization of methoxyphedrine and its analogues are crucial for
both research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and
nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for this
purpose.
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3.2.1 GC-MS Analysis Protocol
A general GC-MS method for the analysis of synthetic cathinones is as follows:

o Sample Preparation: A representative sample of the material is accurately weighed and
dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1
mg/mL. An internal standard may be added for quantitative analysis. For some cathinones, a
basic extraction may improve peak shape.[3]

e GC Conditions:

o Column: A non-polar column, such as one with a 5% phenyl/95% methyl silicone
stationary phase (e.g., HP-5MS), is commonly used.

o Oven Program: A temperature gradient is typically employed, for example, starting at
90°C, holding for 1 minute, then ramping up to 300°C at a rate of 8°C/minute, and holding
for 10 minutes.

o Injector: A split injection is used with an injector temperature of around 225°C.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV is standard.

o Scan Range: A full scan from m/z 50 to 550 is typically performed.

o Temperatures: The GC interface, MS source, and quadrupole temperatures are
maintained at approximately 300°C, 230°C, and 150°C, respectively.

o Data Analysis: The retention time and the mass spectrum of the analyte are compared with
those of a certified reference standard.

3.2.2 NMR Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, which is invaluable for the
unambiguous identification of isomers.
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o Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube.

e 'H NMR Spectroscopy:
o A standard proton NMR spectrum is acquired.

o Key signals to analyze include the aromatic protons (chemical shifts and splitting patterns
of which are highly informative for determining the substitution pattern on the phenyl ring),
the methoxy group protons (a singlet), the methyl protons on the cathinone backbone, and
the N-methyl protons.

e 13C NMR Spectroscopy:
o A proton-decoupled carbon-13 spectrum is acquired.

o The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic
carbons provide further confirmation of the structure.

e 2D NMR Spectroscopy:

o Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
employed to establish the connectivity between protons and carbons, confirming the
complete molecular structure.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of methoxyphedrine and its analogues is the modulation of
monoamine transporters, leading to increased synaptic concentrations of dopamine and
serotonin. This, in turn, activates postsynaptic G-protein coupled receptors (GPCRS), primarily
Dopamine D1-like receptors and Serotonin 5-HT2A receptors.

Dopamine D1 Receptor Sighaling Pathway

Increased synaptic dopamine resulting from DAT inhibition or reversal leads to the activation of
postsynaptic D1 receptors. This initiates a Gs-protein coupled signaling cascade.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b3270568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Intracellular

Extracellular Cell Membrane

Dopamine LU 100 mine D1 Receptor S ASIEGS [ Activates Adenylyl Cyclase SERSEIEH L @ Activales

Inhibits.
Protein Phosphatase-1
DARPP-32 }—>| (PP-1)

Click to download full resolution via product page

Dopamine D1 Receptor Signaling Cascade

Serotonin 5-HT2A Receptor Signaling Pathway

Increased synaptic serotonin from SERT modulation activates postsynaptic 5-HT2A receptors,
which are coupled to the Gq protein signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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